Ethylene bisacrylamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

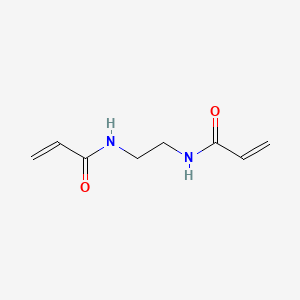

N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-7(11)9-5-6-10-8(12)4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGYHGXUJBFUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025281 | |

| Record name | Ethylene bis acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2956-58-3 | |

| Record name | Ethylene bisacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002956583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene bis acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Ethylenebis(acrylamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE BISACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/206L69E02O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N'-Methylenebis(acrylamide)

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of N,N'-Methylenebis(acrylamide), a critical cross-linking agent essential in polymer chemistry. Often referred to as "bis-acrylamide," this compound is fundamental to the formation of polyacrylamide gels used extensively in molecular biology, biochemistry, and drug development for the separation of proteins and nucleic acids. This document details its chemical structure, physicochemical properties, and mechanism of action in polymerization. Furthermore, it offers a detailed, field-proven protocol for the preparation of polyacrylamide gels for electrophoresis, providing researchers and scientists with the foundational knowledge for successful application.

Introduction: Clarifying "Ethylene bisacrylamide"

While the topic requested was "this compound," the compound ubiquitously used in laboratory and industrial settings for creating cross-linked polyacrylamide gels is N,N'-Methylenebis(acrylamide) .[1] It is likely that "this compound" was a misnomer for this standard reagent. N,N'-Methylenebis(acrylamide), commonly abbreviated as BIS or MBAm , is an organic compound featuring two acrylamide groups linked by a central methylene bridge.[2] This bifunctional nature is the key to its function. While acrylamide monomers can polymerize to form long, linear chains, the inclusion of BIS creates a network of cross-links, resulting in a porous and stable gel matrix.[3] The ability to control the porosity and mechanical properties of this gel by adjusting the ratio of acrylamide to BIS has made it an indispensable tool in research and development, particularly for techniques like polyacrylamide gel electrophoresis (PAGE).[3]

Chemical Structure and Properties

The precise structure of N,N'-Methylenebis(acrylamide) consists of two vinyl-containing acrylamide moieties joined at their nitrogen atoms by a methylene group (-CH2-).[2] This structure is fundamental to its ability to act as a cross-linker in vinyl addition polymerization reactions.[3]

Chemical Structure of N,N'-Methylenebis(acrylamide): CH₂(NHCOCH=CH₂)₂

The key physicochemical properties of N,N'-Methylenebis(acrylamide) are summarized in the table below, providing essential data for laboratory use and safety considerations.

| Property | Value | Source(s) |

| IUPAC Name | N-[(prop-2-enoylamino)methyl]prop-2-enamide | [4] |

| Synonyms | BIS, Bis-acrylamide, MBAm, MBAA | [4][5] |

| CAS Number | 110-26-9 | [5][6] |

| Molecular Formula | C₇H₁₀N₂O₂ | |

| Molecular Weight | 154.17 g/mol | [4][6] |

| Appearance | White crystalline powder | [4][5] |

| Melting Point | >300 °C (decomposes) | [5] |

| Solubility | Soluble in water (20 g/L at 20°C), ethanol, and methanol. | [7] |

| Storage | 2-8°C, sensitive to air and light. | [5][7] |

Mechanism of Action: Free-Radical Polymerization and Cross-linking

Polyacrylamide gels are formed through a free-radical polymerization reaction involving acrylamide and N,N'-Methylenebis(acrylamide).[3] This process is typically initiated by a system that generates free radicals, most commonly ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).[3][8]

The mechanism can be understood in three key stages:

-

Initiation: TEMED catalyzes the decomposition of the persulfate ion (from APS) to produce highly reactive sulfate free radicals.[3][9]

-

Propagation: These sulfate radicals attack acrylamide monomers, converting them into free radicals. These activated monomers then react with other acrylamide monomers, leading to the formation of long, linear polymer chains.[3]

-

Cross-linking: When an elongating polymer chain radical reacts with one of the vinyl groups of a BIS molecule, it incorporates the BIS into the chain while creating a new radical on the second vinyl group. This second radical can then initiate or react with another growing polyacrylamide chain. This process creates covalent bonds, or cross-links, between the linear chains.

The result is a three-dimensional, porous network, the polyacrylamide gel.[2] The pore size of this gel, which is critical for its sieving properties in electrophoresis, is determined by the total concentration of acrylamide and, more importantly, by the ratio of acrylamide to the BIS cross-linker.[3][10]

Sources

- 1. N,N'-Methylenebisacrylamide - Wikipedia [en.wikipedia.org]

- 2. A Deep Dive into N, N′-Methylenebisacrylamide: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 3. bio-rad.com [bio-rad.com]

- 4. Methylenebisacrylamide | C7H10N2O2 | CID 8041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N'-Methylenebisacrylamide | 110-26-9 [chemicalbook.com]

- 6. 110-26-9 CAS | N,N-Mthis compound | Reagents for Molecular Biology | Article No. 04641 [lobachemie.com]

- 7. N,N'-Methylenebisacrylamide, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. microbenotes.com [microbenotes.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N,N'-Ethylenebis(acrylamide)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on N,N'-Ethylenebis(acrylamide). It delves into the core molecular characteristics, functional mechanisms, and practical applications of this critical cross-linking agent. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and provide field-proven insights into its use.

Introduction: The Quintessential Cross-Linker

N,N'-Ethylenebis(acrylamide), often abbreviated as "bis-acrylamide," is a cornerstone reagent in molecular biology and polymer chemistry. Its principal function is to act as a cross-linking agent in the formation of polyacrylamide gels. The molecule consists of two acrylamide moieties linked by an ethylene bridge, enabling it to form covalent bonds between linear polyacrylamide chains. This cross-linking is fundamental to creating a porous gel matrix, the properties of which can be precisely controlled for various applications, most notably in gel electrophoresis for the separation of proteins and nucleic acids. Beyond the laboratory, it also serves as an intermediate in various chemical and pharmaceutical syntheses.[1][2]

Section 1: Core Molecular and Physical Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe use. The key identifiers and physicochemical characteristics of N,N'-Ethylenebis(acrylamide) are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂O₂ | [1][3][4][5][6] |

| Molecular Weight | 168.19 g/mol | [3][6] |

| IUPAC Name | N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide | [1] |

| CAS Registry Number | 2956-58-3 | [1][3][4] |

| Synonyms | Ethylene bisacrylamide, N,N-Ethylenebisacrylamide | [3][6] |

| Appearance | White, waxy crystalline solid | [7] |

| Melting Point | 138-140 °C | [6][8] |

| Solubility | Soluble in water and methanol | [2] |

| Storage Conditions | Refrigerate at 2-8°C under an inert atmosphere | [8][9] |

Section 2: The Chemistry of Polyacrylamide Gel Formation

The utility of N,N'-Ethylenebis(acrylamide) is defined by its role in polymerization. Polyacrylamide gels are formed through a free-radical polymerization of acrylamide monomers. While acrylamide can form long linear polymers, the gel matrix required for molecular separation is only possible with the inclusion of a cross-linker like bis-acrylamide.

Mechanism of Action: The polymerization process is typically initiated by ammonium persulfate (APS), which forms free radicals in the presence of a catalyst, tetramethylethylenediamine (TEMED). These free radicals react with acrylamide monomers to create growing polymer chains. When N,N'-Ethylenebis(acrylamide) is present in the solution, its two vinyl groups can react with two different growing polyacrylamide chains, effectively creating a covalent bridge between them. This intricate network of cross-linked polymer chains entraps the solvent (typically water), resulting in the formation of a porous, semi-solid gel.

Controlling Pore Size: The ratio of acrylamide to bis-acrylamide is the most critical factor in determining the physical properties of the final gel.

-

Higher Bis-acrylamide Concentration: Leads to a more highly cross-linked, rigid gel with smaller average pore sizes. Such gels are ideal for separating low molecular weight molecules.

-

Lower Bis-acrylamide Concentration: Results in a less cross-linked, more flexible gel with larger pores, which is suitable for the separation of high molecular weight macromolecules.

Section 3: Experimental Protocol: Preparation of a Denaturing Polyacrylamide Gel

The following protocol details the preparation of a standard 10% resolving polyacrylamide gel for protein electrophoresis (SDS-PAGE). This procedure is a self-validating system; correct preparation will result in a solid, uniform gel capable of sharp protein band resolution.

Principle: This protocol utilizes the principles of free-radical polymerization described previously. A buffered solution of acrylamide and bis-acrylamide is polymerized in place between two glass plates. The inclusion of Sodium Dodecyl Sulfate (SDS) in the gel and running buffer ensures that proteins are denatured and carry a uniform negative charge, allowing separation based primarily on molecular weight.

Materials:

-

Acrylamide/Bis-acrylamide solution (e.g., 30% w/v stock, 29:1 or 37.5:1 ratio)

-

Tris-HCl buffer (1.5 M, pH 8.8 for resolving gel)

-

Sodium Dodecyl Sulfate (SDS) (10% w/v solution)

-

Ammonium Persulfate (APS) (10% w/v solution, freshly prepared)

-

Tetramethylethylenediamine (TEMED)

-

Deionized water

-

Casting apparatus (glass plates, spacers, comb)

Step-by-Step Methodology (for a 10 mL Resolving Gel):

-

Assemble the Casting Frame: Thoroughly clean and dry the glass plates and spacers. Assemble the casting sandwich according to the manufacturer's instructions, ensuring there are no leaks.

-

Prepare the Gel Solution: In a 15 mL conical tube, combine the following reagents in the specified order. It is crucial to add the APS and TEMED last, as they initiate polymerization.

-

Deionized Water: 4.0 mL

-

1.5 M Tris-HCl, pH 8.8: 2.5 mL

-

30% Acrylamide/Bis-acrylamide Solution: 3.3 mL

-

10% SDS: 100 µL

-

-

Initiate Polymerization: Gently swirl the tube to mix the contents. Immediately before pouring, add:

-

10% APS: 100 µL

-

TEMED: 10 µL

-

-

Pour and Set the Gel: Immediately after adding TEMED, gently swirl the solution once more and carefully pour it between the glass plates, leaving sufficient space (approximately 2 cm) for the subsequent stacking gel.

-

Overlay: To ensure a sharp, flat interface, carefully overlay the top of the resolving gel with a thin layer of water or isopropanol. This prevents oxygen from inhibiting polymerization at the surface.

-

Polymerization: Allow the gel to polymerize at room temperature for approximately 30-45 minutes. A clear, sharp line between the gel and the overlay solution will indicate that polymerization is complete.

Caption: A flowchart illustrating the key steps for preparing a polyacrylamide resolving gel.

Section 4: Safety and Handling

N,N'-Ethylenebis(acrylamide), like its monomer counterpart, requires careful handling. The unpolymerized form is a neurotoxin.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles. When handling the powder form, a dust mask is recommended to avoid inhalation.[8]

-

Handling: Conduct all work in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

Disposal: Dispose of unpolymerized solutions and contaminated materials as hazardous waste according to institutional and local guidelines. Polymerized gels are generally considered non-hazardous, but should still be disposed of properly.

References

-

N,N'-Ethylenebis-acrylamide . Source: NIST WebBook. [Link]

-

Chemical Properties of N,N'-Ethylenebis-acrylamide (CAS 2956-58-3) . Source: Cheméo. [Link]

-

Ethylene bis(stearamide) . Source: Wikipedia. [Link]

-

Ethylene bis stearamide (EBS) . Source: Ataman Kimya. [Link]

Sources

- 1. N,N'-Ethylenebisacrylamide, 96% | Fisher Scientific [fishersci.ca]

- 2. N,N'-ETHYLENEBISACRYLAMIDE | 2956-58-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. N,N'-Ethylenebis-acrylamide [webbook.nist.gov]

- 5. N,N'-Ethylenebis-acrylamide (CAS 2956-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. parchem.com [parchem.com]

- 7. Ethylene bis(stearamide) - Wikipedia [en.wikipedia.org]

- 8. N,N′-乙烯基双丙烯酰胺 technical grade, ≥90% (TLC) | Sigma-Aldrich [sigmaaldrich.cn]

- 9. N,N'-Ethylenebisacrylamide | 2956-58-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Synthesis and Purification of N,N'-Methylenebis(acrylamide)

This guide provides a comprehensive overview of the synthesis and purification of N,N'-methylenebis(acrylamide) (MBAA), a critical crosslinking agent in the production of polyacrylamide gels and other polymers.[1] Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, offers field-proven insights into experimental choices, and presents validated protocols to ensure the highest degree of purity and reproducibility.

Introduction: The Pivotal Role of N,N'-Methylenebis(acrylamide) in Polymer Science

N,N'-Methylenebis(acrylamide), often referred to as MBAA or MBAm, is an organic compound with the chemical formula C₇H₁₀N₂O₂. Its structure features two acrylamide moieties linked by a methylene bridge, making it a bifunctional monomer capable of creating covalent bonds between linear polyacrylamide chains.[1] This crosslinking ability is fundamental to the formation of three-dimensional polymer networks, or gels, which are indispensable in various scientific and industrial applications.[1]

The properties of these gels, such as pore size, mechanical strength, and stability, are critically dependent on the ratio of acrylamide to the MBAA crosslinker. Consequently, high-purity MBAA is essential for achieving consistent and predictable gel characteristics in applications ranging from protein and nucleic acid electrophoresis (SDS-PAGE) to drug delivery systems, superabsorbents, and adhesives.[1][2] This guide will provide the necessary technical details to synthesize and purify MBAA to a standard suitable for these demanding applications.

Synthesis of N,N'-Methylenebis(acrylamide): A Mechanistic Approach

The most prevalent and industrially significant method for synthesizing MBAA involves the reaction of two equivalents of acrylamide with one equivalent of formaldehyde in the presence of an acid catalyst.[3][4] A less common route utilizes acrylonitrile and formaldehyde.[4]

Synthesis from Acrylamide and Formaldehyde

This reaction proceeds via an intermediate, N-hydroxymethylacrylamide, which is formed in the initial step.[4] In an acidic medium, this intermediate reacts with a second molecule of acrylamide to yield N,N'-methylenebis(acrylamide).[4]

Reaction Mechanism:

-

Protonation of Formaldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of formaldehyde by the acid catalyst (e.g., sulfuric acid or hydrochloric acid), making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Acrylamide: The nitrogen atom of acrylamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the protonated formaldehyde. This results in the formation of a protonated N-hydroxymethylacrylamide intermediate.

-

Deprotonation: A water molecule removes a proton from the nitrogen atom, yielding N-hydroxymethylacrylamide.

-

Protonation of the Hydroxyl Group: The hydroxyl group of N-hydroxymethylacrylamide is protonated by the acid catalyst, forming a good leaving group (water).

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a resonance-stabilized carbocation.

-

Second Nucleophilic Attack: A second molecule of acrylamide attacks the carbocation, forming a protonated N,N'-methylenebis(acrylamide).

-

Final Deprotonation: A final deprotonation step yields the stable N,N'-methylenebis(acrylamide) product.

Figure 1: A conceptual workflow for the synthesis of N,N'-methylenebis(acrylamide).

Key Experimental Considerations:

-

Catalyst Selection: Both sulfuric acid and hydrochloric acid are effective catalysts.[5] The choice may depend on downstream purification steps and potential for corrosion of equipment. Recent research has also explored the use of metal catalysts, such as Cu(II) complexes, which have been reported to achieve high yields.[2][3]

-

Reaction Temperature and Time: The reaction is typically carried out at elevated temperatures (e.g., 65-70°C) for a specific duration (e.g., 1.5-2.5 hours) to ensure complete reaction.[5] Careful temperature control is crucial to prevent unwanted polymerization of acrylamide.

-

Polymerization Inhibitors: To prevent premature polymerization of the acrylamide monomer and the MBAA product, polymerization inhibitors such as hydroquinone, p-hydroxyanisole (MEHQ), or phenothiazine are often added to the reaction mixture.[5] Copper(I) chloride is also a known inhibitor for this reaction.[4]

-

Stoichiometry: A molar ratio of approximately 2:1 of acrylamide to formaldehyde is used.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative example for the laboratory-scale synthesis of MBAA.

Materials:

-

Acrylamide

-

Formaldehyde (37% aqueous solution)

-

Sulfuric acid (concentrated)

-

Hydroquinone

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 45-50 parts by weight of water and heat to 45-70°C.

-

Add 14-16 parts by weight of acrylamide and 10-12 parts by weight of formaldehyde to the reactor.

-

Add a polymerization inhibitor (e.g., hydroquinone) at a concentration of 200-500 ppm.

-

Stir the mixture at 40-45°C for 0.5-1.5 hours to allow for the initial reaction.

-

Add another 14-16 parts by weight of acrylamide and 8-10 parts by weight of the acid catalyst (e.g., sulfuric acid).

-

Heat the reaction mixture to 65-70°C and maintain this temperature with stirring for 1.5-2.5 hours.

-

After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to facilitate the precipitation of the crude MBAA.

-

The crude product is then collected by filtration.

| Parameter | Recommended Range | Rationale |

| Acrylamide:Formaldehyde Molar Ratio | ~2:1 | Stoichiometric requirement for the formation of the methylene bridge between two acrylamide molecules. |

| Reaction Temperature | 65-70°C | Optimizes reaction rate while minimizing premature polymerization. |

| Reaction Time | 1.5-2.5 hours | Ensures a high conversion of reactants to the final product. |

| Polymerization Inhibitor Concentration | 200-500 ppm | Effectively prevents unwanted radical polymerization of the vinyl groups. |

Purification of N,N'-Methylenebis(acrylamide): Achieving High Purity

The crude MBAA obtained from the synthesis contains unreacted starting materials, byproducts, and polymerization inhibitors. For most applications, a high degree of purity is required, which is typically achieved through recrystallization.

The Principle of Recrystallization

Recrystallization is a purification technique for solid compounds.[6] It involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution.[6] As the solution cools, the solubility of the desired compound decreases, and it crystallizes out of the solution, leaving the impurities dissolved in the mother liquor.[6] The effectiveness of recrystallization relies on the significant difference in the solubility of the desired compound and the impurities in the chosen solvent at different temperatures.

Solvent Selection for MBAA Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound well at its boiling point.

-

Not react with the compound.

-

Be sufficiently volatile to be easily removed from the purified crystals.

-

Dissolve the impurities well at all temperatures or not at all.

For MBAA, methanol has been reported as an effective recrystallization solvent. An acetone/water mixture can also be used, particularly for MBAA synthesized from acrylonitrile.[4]

Detailed Recrystallization Protocol

The following protocol outlines the steps for purifying crude MBAA using methanol.

Materials:

-

Crude MBAA

-

Methanol (reagent grade)

Procedure:

-

Dissolve the crude MBAA in a minimal amount of boiling methanol (e.g., 100 g of crude MBAA in 500 mL of boiling methanol).

-

While the solution is still hot, filter it through a warmed funnel to remove any insoluble impurities. This step is known as hot filtration.

-

Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, cool the solution further in an ice bath or at -15°C overnight.

-

Collect the purified crystals by suction filtration using a Büchner funnel and a cooled funnel.

-

Wash the crystals with a small amount of cold methanol to remove any remaining mother liquor.

-

Dry the purified crystals in a warm oven to remove any residual solvent.

Figure 2: A step-by-step workflow for the purification of N,N'-methylenebis(acrylamide) by recrystallization.

Purity Assessment: Validating the Final Product

To ensure the synthesized and purified MBAA meets the required quality standards, a suite of analytical techniques should be employed.

| Analytical Technique | Purpose | Expected Outcome for High-Purity MBAA |

| Melting Point | Assess purity and identity. | A sharp melting point in the range of 181-182°C.[4] A broad melting range indicates the presence of impurities. |

| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect impurities. | A single major peak corresponding to MBAA with minimal or no impurity peaks. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirm chemical structure and identify impurities. | Spectra consistent with the known structure of MBAA, with no signals from residual solvents or byproducts. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identify functional groups and confirm identity. | Characteristic peaks for N-H, C=O (amide), and C=C (vinyl) functional groups. |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Identify and quantify volatile impurities. | A single major peak with a mass spectrum corresponding to MBAA. |

Safety and Handling Precautions

N,N'-methylenebis(acrylamide) and its precursors, particularly acrylamide, are hazardous chemicals and must be handled with appropriate safety precautions.

-

Acrylamide: Acrylamide is a known neurotoxin and is classified as a probable human carcinogen.[7] It is toxic if swallowed, harmful in contact with skin, and may cause genetic defects.[7][8]

-

N,N'-Methylenebis(acrylamide): MBAA is harmful if swallowed and causes skin, eye, and respiratory tract irritation.[9][10] It may also cause nervous system effects and adverse reproductive effects based on animal studies.

-

Formaldehyde: Formaldehyde is a known carcinogen and a skin and respiratory sensitizer.

-

Acids: Concentrated acids like sulfuric and hydrochloric acid are corrosive and can cause severe burns.

Personal Protective Equipment (PPE):

When handling these chemicals, it is imperative to use appropriate PPE, including:

-

Chemical safety goggles

-

Chemical-resistant gloves

-

A lab coat or protective clothing

-

A respirator, especially when handling powders or in areas with inadequate ventilation.[11]

Handling and Storage:

-

Work in a well-ventilated area, preferably a fume hood.

-

Avoid generating dust.

-

Store MBAA in a tightly closed container in a cool, dry place, away from light and heat. Refrigeration is often recommended.

-

Avoid contact with polymerization catalysts, oxidizing agents, acids, and alkalis during storage.[11]

Conclusion

The synthesis and purification of high-purity N,N'-methylenebis(acrylamide) are critical for the advancement of research and development in numerous fields that rely on polyacrylamide gels and other crosslinked polymers. By understanding the underlying chemical principles and adhering to meticulous experimental protocols, researchers can consistently produce MBAA of the requisite quality. The methods outlined in this guide provide a robust framework for the successful synthesis, purification, and validation of this essential crosslinking agent, while emphasizing the importance of safety in all laboratory operations.

References

- Gümüş, F., & Aydemir, M. (2018). A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. Open Chemistry, 16(1), 834-841.

- Wikipedia. (n.d.). N,N'-Methylenebisacrylamide.

- Ataman Kimya. (n.d.). N,N′-METHYLENEBISACRYLAMIDE.

- Spectrum Chemical. (2006).

- Ataman Kimya. (n.d.). N,N'-Methylenebisacrylamide.

- ResearchGate. (2005).

- ChemicalBook. (2024).

- Gümüş, F., & Aydemir, M. (2018).

- Santa Cruz Biotechnology. (n.d.).

- MedchemExpress.com. (2025).

- Apollo Scientific. (2023).

- Google Patents. (n.d.). CN101462979A - Preparation method of N-N'-methylene diacrylamide.

- CUNY. (n.d.).

Sources

- 1. A Deep Dive into N, N′-Methylenebisacrylamide: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N,N'-Methylenebisacrylamide - Wikipedia [en.wikipedia.org]

- 5. CN101462979A - Preparation method of N-N'-methylene diacrylamide - Google Patents [patents.google.com]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. researchgate.net [researchgate.net]

physical and chemical properties of ethylene bisacrylamide

An In-depth Technical Guide to the Physicochemical Properties and Applications of N,N'-Methylenebisacrylamide

Abstract

N,N'-Methylenebisacrylamide, commonly referred to as "bis-acrylamide," is a pivotal cross-linking agent in the field of polymer chemistry, with profound applications in life sciences research and diagnostics. This guide provides a comprehensive overview of its core physical and chemical properties, elucidates its mechanism of action in polymerization, and offers practical, field-proven insights into its application. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with expert knowledge to serve as an authoritative resource for the effective utilization of this versatile compound.

Introduction to N,N'-Methylenebisacrylamide

N,N'-Methylenebisacrylamide (CAS: 110-26-9) is an organic compound that serves as a fundamental cross-linking agent in the synthesis of polyacrylamide gels.[1][2] Its structure consists of two acrylamide molecules linked by a central methylene bridge.[3] This bifunctional nature is critical to its primary function: to form covalent bonds between linear polyacrylamide chains, thereby creating a three-dimensional, porous gel matrix.[4] The porosity of this matrix can be precisely controlled by adjusting the ratio of acrylamide to bis-acrylamide, a feature that is extensively exploited in molecular biology for the separation of proteins and nucleic acids via gel electrophoresis.[2][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of N,N'-Methylenebisacrylamide is essential for its proper handling, storage, and application.

Physical Properties

N,N'-Methylenebisacrylamide is a white, crystalline powder with a neutral odor.[6] Key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₀N₂O₂ | [1][6] |

| Molar Mass | 154.17 g/mol | [6][7] |

| Appearance | White solid/crystalline powder | [1][6] |

| Melting Point | 181–182 °C (decomposes) | [1] |

| Density | 1.235 g/cm³ | [6][8] |

| Solubility in Water | 20 g/L at 20 °C | [9] |

| Other Solubilities | Soluble in ethanol and methanol | [10] |

Chemical Properties and Reactivity

The chemical reactivity of N,N'-Methylenebisacrylamide is dominated by its two vinyl groups, which are susceptible to radical-initiated polymerization.[1] It readily copolymerizes with acrylamide and other vinylic monomers.[1] This reaction, typically initiated by a free-radical generating system such as ammonium persulfate (APS) and catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED), is the basis for the formation of polyacrylamide gels.[4][11] The compound is stable under recommended storage conditions but can be sensitive to light and air.[10][12] It is incompatible with strong acids, bases, oxidizing agents, and free radical initiators.[10]

Mechanism of Action in Polymerization

The utility of N,N'-Methylenebisacrylamide lies in its ability to create a cross-linked polymer network, which is essential for the sieving properties of polyacrylamide gels.

The Chemistry of Cross-linking

Polyacrylamide gel formation is a vinyl polymerization reaction initiated by free radicals.[4] Ammonium persulfate (APS) is the source of free radicals, and its decomposition is catalyzed by TEMED.[4][11] These radicals activate acrylamide monomers, which then react with other acrylamide monomers to form long, linear polymer chains. When N,N'-Methylenebisacrylamide is present, its two vinyl groups can participate in the polymerization of two different growing polyacrylamide chains, thus creating a covalent cross-link between them.[4][13] The result is a mesh-like network rather than individual linear chains.[9] The pore size of this network, which dictates the resolving power of the gel, is inversely proportional to the concentration of total acrylamide and is also influenced by the bis-acrylamide to acrylamide ratio.[2][5][13]

Diagram of Polymerization

The following diagram illustrates the free-radical polymerization of acrylamide and the cross-linking action of N,N'-Methylenebisacrylamide.

Caption: Free-radical polymerization and cross-linking.

Applications in Research and Drug Development

The primary application of N,N'-Methylenebisacrylamide is in the preparation of polyacrylamide gels for electrophoresis.

Polyacrylamide Gel Electrophoresis (PAGE)

PAGE is a cornerstone technique in biochemistry and molecular biology for separating macromolecules. In sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), proteins are denatured and coated with a uniform negative charge, allowing for their separation based almost exclusively on molecular weight as they migrate through the sieving matrix of the gel. The ability to precisely control the gel's pore size by varying the acrylamide and bis-acrylamide concentrations allows researchers to optimize separation for proteins of different size ranges.[13] This technique is fundamental for protein purification, characterization, and quality control in drug development.

Other Applications

Beyond electrophoresis, N,N'-Methylenebisacrylamide is used in the synthesis of various hydrogels for applications such as:

-

Drug Delivery: Creating matrices for the controlled release of therapeutic agents.[3]

-

Tissue Engineering: Serving as a component in biocompatible scaffolds.[3]

-

Water Treatment: As a cross-linker in the production of flocculating agents.[2][3]

-

Adhesives and Coatings: To improve the structural integrity of various polymer-based products.[2]

Experimental Protocol: Preparation of a 12% SDS-Polyacrylamide Gel

This protocol provides a reliable method for casting a standard 1.0 mm mini-gel for protein analysis. The methodology is designed to be self-validating through visual checks of polymerization and the final results of electrophoresis.

Reagents and Materials

-

30% Acrylamide/Bis-acrylamide solution (e.g., 29:1 or 37.5:1 ratio)

-

1.5 M Tris-HCl, pH 8.8

-

1.0 M Tris-HCl, pH 6.8

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

10% (w/v) Ammonium Persulfate (APS) (prepare fresh)

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

-

Deionized water

-

Isopropanol or water-saturated n-butanol

-

Gel casting apparatus (glass plates, spacers, combs)

Step-by-Step Methodology

Resolving Gel Preparation (12% Acrylamide, 10 mL)

-

Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers of the gel casting unit. Ensure there are no leaks.

-

Mix Resolving Gel Solution: In a 15 mL conical tube, combine the following reagents in order:

-

Deionized Water: 3.3 mL

-

1.5 M Tris-HCl, pH 8.8: 2.5 mL

-

30% Acrylamide/Bis-acrylamide: 4.0 mL

-

10% SDS: 100 µL

-

-

Initiate Polymerization: Gently swirl the tube to mix. Add the following to initiate polymerization:

-

10% APS: 100 µL

-

TEMED: 10 µL

-

Causality Insight: APS provides the free radicals, and TEMED catalyzes the reaction.[11] Adding them last prevents premature polymerization. The solution should be mixed gently to avoid introducing oxygen, which inhibits polymerization.

-

-

Cast the Gel: Immediately and carefully pipette the solution into the gel cassette up to about 2 cm from the top.

-

Overlay: Gently overlay the gel solution with a thin layer of isopropanol or water-saturated butanol. This creates a sharp, flat interface and prevents oxygen inhibition at the surface.

-

Polymerize: Allow the gel to polymerize for 30-45 minutes. A clear interface between the gel and the overlay indicates successful polymerization.

Stacking Gel Preparation (5% Acrylamide, 5 mL)

-

Pour off Overlay: Once the resolving gel has polymerized, pour off the alcohol overlay and rinse the surface with deionized water. Dry thoroughly with the edge of a piece of filter paper.

-

Mix Stacking Gel Solution: In a separate tube, combine:

-

Deionized Water: 3.4 mL

-

1.0 M Tris-HCl, pH 6.8: 0.63 mL

-

30% Acrylamide/Bis-acrylamide: 0.83 mL

-

10% SDS: 50 µL

-

-

Initiate and Cast: Add 50 µL of 10% APS and 5 µL of TEMED. Mix gently and immediately pipette onto the polymerized resolving gel, filling the cassette to the top.

-

Insert Comb: Immediately insert the comb, ensuring no air bubbles are trapped under the teeth.

-

Polymerize: Allow the stacking gel to polymerize for 20-30 minutes. The gel is now ready for use.

Workflow Diagram

Caption: Workflow for casting a polyacrylamide gel.

Safety and Handling

N,N'-Methylenebisacrylamide, like its monomer counterpart acrylamide, is a neurotoxin and should be handled with care.[14][15][16]

-

Toxicity: It is toxic if swallowed and harmful in contact with skin.[14][16][17] It is also suspected of causing genetic defects, cancer, and damage to fertility or the unborn child.[14][15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the powder or solutions.[15][16]

-

Handling: Avoid creating dust.[14][15] Handle in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated place away from light and incompatible materials.[10][12] Recommended storage is often at 2-8°C.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]

Conclusion

N,N'-Methylenebisacrylamide is an indispensable reagent in modern life sciences, primarily due to its role as a cross-linker in forming polyacrylamide gels. Its physicochemical properties allow for the creation of stable, versatile matrices with tunable porosity, which is fundamental to the high-resolution separation of biomolecules. A thorough understanding of its properties, mechanism of action, and safe handling procedures, as detailed in this guide, is crucial for researchers aiming to achieve reliable and reproducible results in their experimental workflows.

References

-

N,N'-Methylenebisacrylamide - Wikipedia. Available from: [Link]

-

Methylenebisacrylamide | C7H10N2O2 | CID 8041 - PubChem. National Institutes of Health. Available from: [Link]

-

N,N′-METHYLENEBISACRYLAMIDE - Ataman Kimya. Available from: [Link]

-

N,N'-Methylenebisacrylamide - ChemBK. Available from: [Link]

-

Acrylamide / Bisacrylamide - Biocompare. Available from: [Link]

-

N,N-Methylene-Bis-Acrylamide - MP Biomedicals. Available from: [Link]

-

N,N'-Methylene bisacrylamide ≥98 %, for gel electrophoresis - Safety Data Sheet. Carl ROTH. Available from: [Link]

-

Preparation of acrylamide solutions for casting of gels - SERVA Electrophoresis GmbH. Available from: [Link]

-

SDS-PAGE Protocol from EnCor Biotechnology Inc. Available from: [Link]

-

An Easy SDS-PAGE Gel Recipe & 10-Step Protocol - Bitesize Bio. Available from: [Link]

-

Bis (N,N'-methylenebisacrylamide) - Cepham Life Sciences. Available from: [Link]

-

The Chemistry of N,N'-Methylenebisacrylamide: Synthesis and Applications. Available from: [Link]

-

What role does acrylamide play in electrophoresis? - ResearchGate. Available from: [Link]

-

SDS PAGE and Western blot. Available from: [Link]

-

N,N'-METHYLENE-BIS-ACRYLAMIDE - Ataman Kimya. Available from: [Link]

Sources

- 1. N,N'-Methylenebisacrylamide - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. A Deep Dive into N, N′-Methylenebisacrylamide: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 4. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]

- 5. biocompare.com [biocompare.com]

- 6. Methylenebisacrylamide | C7H10N2O2 | CID 8041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mpbio.com [mpbio.com]

- 8. chembk.com [chembk.com]

- 9. cephamls.com [cephamls.com]

- 10. N,N'-Methylenebisacrylamide, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. SDS-PAGE Protocol from EnCor Biotechnology Inc. [files.encorbio.com]

- 12. goldbio.com [goldbio.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. carlroth.com [carlroth.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. N,N'-Methylenebisacrylamide | 110-26-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

Solubility Characteristics of N,N'-Methylenebis(acrylamide): A Comprehensive Guide for Scientists and Formulation Professionals

An In-Depth Technical Guide for Researchers

Introduction: The Critical Role of the Cross-Linker

N,N'-Methylenebis(acrylamide) (CAS: 110-26-9), commonly referred to as MBA, MBAM, or simply "Bis-acrylamide," is a cornerstone chemical cross-linking agent indispensable for the synthesis of polyacrylamide polymers. Its ability to form covalent bonds between linear acrylamide chains creates a three-dimensional matrix, a property leveraged extensively in biochemistry for gel electrophoresis and in drug development for the creation of hydrogels for controlled release applications.[1]

The utility of MBA is fundamentally governed by its solubility. Achieving a stable, homogenous solution is the prerequisite for uniform polymerization and the formation of reproducible, high-performance gels. However, its limited solubility in many common solvents presents a significant challenge for researchers.

This guide provides an in-depth analysis of the solubility of N,N'-Methylenebis(acrylamide) in aqueous and organic systems. It moves beyond simple data reporting to explain the underlying chemical principles and provides field-proven, self-validating protocols to ensure success in the laboratory.

(A Note on Nomenclature: This guide focuses on N,N'-Methylenebis(acrylamide) (CAS 110-26-9), the most common cross-linker in this class. A related but distinct compound, N,N'-Ethylenebis(acrylamide) (CAS 2956-58-3), exists but is less frequently used in the applications discussed herein.)

Part 1: The Physicochemical Basis of MBA Solubility

The solubility of MBA is dictated by its molecular structure: two polar amide groups capable of hydrogen bonding, linked by a short, nonpolar methylene bridge, and terminated by two reactive vinyl groups.

-

Hydrogen Bonding: The amide (-CONH-) groups are the primary drivers of solubility in polar solvents. The oxygen atom acts as a hydrogen bond acceptor, while the N-H group acts as a hydrogen bond donor.

-

Polarity: The molecule has a significant polar character, favoring interaction with polar solvents like water, methanol, and DMSO.

-

Crystal Lattice Energy: In its solid, powdered form, MBA molecules are tightly packed in a crystal lattice. A solvent must provide sufficient energy upon solvation to overcome this lattice energy, which is why MBA's solubility is often limited at room temperature and why thermal energy (heating) is a common strategy to enhance dissolution.

Part 2: Aqueous Solubility Profile

Water is the most common solvent for MBA, particularly for biochemical applications. However, its solubility is limited and highly dependent on temperature.

Quantitative Aqueous Solubility Data

The solubility of N,N'-Methylenebis(acrylamide) in water increases dramatically with temperature. Below is a summary of quantitative data compiled from technical datasheets.

| Temperature | Solubility (g / 100 mL) | Solubility (g / L) | Reference |

| 10 °C | 2.0 g/100 mL | 20 g/L | [2] |

| 20 °C | 2.0 g/100 mL | 20 g/L | [3] |

| 25 °C | 3.0 g/100 mL | 30 g/L | [2] |

| 50 °C | 6.5 g/100 mL | 65 g/L | [2] |

| 90 °C | 42.0 g/100 mL | 420 g/L | [2] |

The Impact of pH on Aqueous Stability

While pH does not drastically alter the immediate solubility of the neutral MBA molecule, it is a critical factor for the long-term stability of the solution.

-

Alkaline Conditions (pH > 8): MBA is susceptible to hydrolysis under alkaline conditions. Studies have shown that hydrogels cross-linked with MBA show signs of decomposition after several days in highly alkaline solutions (e.g., 1 M KOH), eventually turning liquid.[4] This degradation compromises the integrity of the stock solution and any resulting polymer.

-

Acidic Conditions (pH < 6): The parent monomer, acrylamide, can hydrolyze under strongly acidic conditions to form acrylic acid.[5] However, the amide bond is generally more resistant to acid hydrolysis than an ester bond.[6]

-

Optimal Range: For maximum stability and shelf-life, aqueous solutions of MBA should be maintained at a neutral or slightly acidic pH (pH ≥ 5.0 and ≤ 7.0).[7]

Protocol 1: Preparation of a 2% (w/v) Aqueous MBA Stock Solution

This protocol describes the preparation of 100 mL of a standard 2% (20 mg/mL) stock solution, a concentration commonly used in laboratories.

Methodology:

-

Weighing: Accurately weigh 2.0 g of high-purity N,N'-Methylenebis(acrylamide) powder.

-

Rationale: Purity is critical, as impurities can affect polymerization kinetics and gel properties.

-

-

Initial Slurry: Add the 2.0 g of MBA powder to a beaker or flask containing approximately 80 mL of high-purity deionized water.

-

Dissolution with Heat and Agitation:

-

Place the vessel on a magnetic stir plate and add a stir bar.

-

Begin stirring to create a vortex.

-

Gently heat the solution to 35-40°C. Do not exceed 50°C.

-

Rationale: Heating provides the energy to overcome the crystal lattice energy, significantly speeding up dissolution.[5] Stirring ensures even heat distribution and prevents localized overheating, which could risk premature polymerization.

-

-

Volume Adjustment: Once the solid is fully dissolved, remove the vessel from the heat. Transfer the solution to a 100 mL graduated cylinder or volumetric flask. Rinse the original vessel with a small amount of deionized water and add the rinse to the flask to ensure a complete transfer. Adjust the final volume to exactly 100 mL.

-

Self-Validation Checkpoint: The final solution must be clear, colorless, and free of any visible particulates. If particulates remain, it indicates incomplete dissolution or impurities.

-

Sterilization and Storage:

-

Filter the solution through a 0.22 µm or 0.45 µm syringe filter. This removes any remaining microparticulates and sterilizes the solution for biological applications.

-

Store the solution in a light-protected container at 2-8°C.

-

Scientist's Note: Properly prepared aqueous solutions are stable for several weeks. However, for critical applications, it is best practice to prepare fresh solutions or use them within one week to minimize the risk of hydrolysis or microbial growth.

-

Part 3: Organic Solvent Solubility Profile

For applications requiring non-aqueous systems or higher concentrations, various organic solvents can be employed. Solubility is highest in polar aprotic and polar protic solvents.

Quantitative Organic Solvent Solubility Data

| Solvent | Class | Solubility | Conditions | Reference |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 2.5 g/100 mL (25 mg/mL) | Requires sonication, warming, and heat to 60°C | [8] |

| Methanol | Polar Protic | 8.2 g/100 mL | 30°C | [2] |

| Ethanol | Polar Protic | 5.4 g/100 mL | 30°C | [2] |

| Ethanol | Polar Protic | 0.2 g/100 mL (2 mg/mL) | Room Temperature | [9] |

| Dimethylformamide (DMF) | Polar Aprotic | Effective Solvent for High Concentrations | - | [10] |

| N-Methylpyrrolidone (NMP) | Polar Aprotic | Effective Solvent for High Concentrations | - | [10] |

| Acetone | Polar Aprotic | 1.0 g/100 mL | 30°C | [2] |

| Dioxane | Polar Aprotic | 1.1 g/100 mL | 30°C | [2] |

| Chloroform | Nonpolar | 0.3 g/100 mL | 30°C | [2] |

| Benzene | Nonpolar | 1.0 g/100 mL | 30°C | [2] |

Note: Discrepancies in ethanol solubility values highlight the strong influence of temperature and methodology.

Advanced Technique: Caustic-Enhanced Solubility in Polar Solvents

For applications requiring exceptionally high concentrations of MBA, a patented method describes the use of a caustic agent to dramatically increase solubility in polar aprotic solvents like DMF and NMP.[10]

-

Mechanism: A small amount of a strong base (e.g., NaOH solution) is added to a heated slurry of MBA in the organic solvent. This likely disrupts the intermolecular hydrogen bonding in the crystal lattice, allowing for complete dissolution at concentrations far exceeding the normal saturation point. The resulting solution remains homogeneous even after cooling.[10]

-

Application: This technique is particularly useful in industrial polymer synthesis where high cross-linker density is required.[10] Researchers should exercise caution, as the resulting alkaline solution may not be suitable for all applications and can promote hydrolysis over extended periods.

Protocol 2: Preparation of a High-Concentration MBA Solution in DMSO

This protocol details a method to achieve a 2.5% (w/v) solution in DMSO, a versatile solvent for many chemical reactions.

Methodology:

-

Weighing: Accurately weigh 2.5 g of high-purity MBA powder.

-

Solvent Addition: Add the powder to a flask capable of holding 100 mL. Use anhydrous (dry) DMSO.

-

Scientist's Note: Moisture-contaminated DMSO can significantly reduce the final solubility of MBA.[9] Using a fresh, sealed bottle of anhydrous DMSO is critical.

-

-

Initial Mixing: Add approximately 90 mL of anhydrous DMSO and a magnetic stir bar.

-

Energy Input for Dissolution:

-

Place the flask in a sonicator water bath and sonicate for 10-15 minutes.

-

Transfer the flask to a stir plate with heating. Warm the solution to 60°C while stirring.

-

Rationale: This combination of mechanical (sonication) and thermal (heating) energy is required to break down the resilient crystal structure and solvate the MBA molecules effectively in DMSO.[8]

-

-

Volume Adjustment: Once fully dissolved, cool the solution to room temperature. Adjust the final volume to 100 mL with anhydrous DMSO.

-

Self-Validation Checkpoint: The final solution should be clear and free of suspended particles.

-

Storage: Store in a tightly sealed container with desiccant to protect from atmospheric moisture. Store at room temperature. Use within 1-2 months for best results.[8]

Part 4: Workflow Visualization and Solvent Selection

To aid researchers, the following diagrams illustrate the decision-making process for solvent selection and the general workflow for preparing a stock solution.

Caption: Decision tree for selecting an appropriate solvent for MBA.

Caption: Standardized workflow for dissolving N,N'-Methylenebis(acrylamide).

References

- Google Patents. US5354903A - Polymers prepared from concentrated solutions of N',N'methylenebisacrylamide.

-

Biotex Malaysia. FLOCRYLTM MBA. [Link]

-

Ataman Kimya. N,N′-METHYLENEBISACRYLAMIDE. [Link]

-

NIH National Center for Biotechnology Information. Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. [Link]

-

MP Biomedicals. TECHNICAL INFORMATION - Acrylamide. [Link]

-

PubMed. Hydrolytic stability of methacrylamide in acidic aqueous solution. [Link]

Sources

- 1. N,N′-メチレンビス(アクリルアミド) 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. N,N'-Methylenebisacrylamide - Wikipedia [en.wikipedia.org]

- 3. N,N -Methylenebis(acrylamide) 99 110-26-9 [sigmaaldrich.com]

- 4. Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mpbio.com [mpbio.com]

- 6. Hydrolytic stability of methacrylamide in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N,N'-Methylenebisacrylamide | 110-26-9 [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. US5354903A - Polymers prepared from concentrated solutions of N',N'methylenebisacrylamide - Google Patents [patents.google.com]

mechanism of polymerization with ethylene bisacrylamide

An In-Depth Technical Guide to the Polymerization Mechanism of Acrylamide with N,N'-methylenebis(acrylamide)

Executive Summary

Polyacrylamide hydrogels, formed by the copolymerization of acrylamide and the crosslinking agent N,N'-methylenebis(acrylamide) (also referred to as 'bis-acrylamide' or MBAm), are fundamental to a vast array of applications in life sciences and drug development. Their utility in techniques like polyacrylamide gel electrophoresis (PAGE), as matrices for controlled drug release, and as scaffolds in tissue engineering stems from the tunable nature of their three-dimensional, porous network. Mastering the synthesis of these hydrogels requires a deep, mechanistic understanding of the underlying free-radical polymerization reaction. This guide elucidates the core chemical principles, explores the critical parameters that govern the final gel architecture, and provides a validated experimental protocol to illustrate these concepts in practice.

The Core Chemistry: Free-Radical Vinyl Polymerization

The formation of a polyacrylamide gel is a vinyl addition polymerization reaction, initiated by a system that generates free radicals.[1] The process involves the conversion of water-soluble acrylamide monomers into long, insoluble polyacrylamide chains, which are simultaneously cross-linked by bis-acrylamide to form a porous gel matrix.[1][2]

Key Reaction Components and Their Functions

The successful and reproducible polymerization of polyacrylamide hinges on four essential components. Their roles and interactions are summarized below.

| Component | Chemical Name | Primary Function |

| Monomer | Acrylamide | Forms the primary linear polymer chains. |

| Crosslinker | N,N'-methylenebis(acrylamide) | A bifunctional monomer that creates covalent bonds between linear polymer chains, forming a 3D network.[3] |

| Initiator | Ammonium Persulfate (APS) | Source of free radicals (sulfate radicals) required to start the polymerization process.[2][4] |

| Catalyst | N,N,N',N'-tetramethylethylenediamine (TEMED) | Accelerates the rate of free radical formation from APS, thereby catalyzing the polymerization reaction.[1][5] |

The Mechanistic Stages of Polymerization

The polymerization process can be understood as a sequence of three critical stages: initiation, propagation (which includes crosslinking), and termination.

2.2.1 Initiation: The Generation of Free Radicals

The entire process is contingent upon the generation of free radicals. Ammonium persulfate (APS) serves as the initiator, but its spontaneous decomposition into sulfate free radicals is slow. Tetramethylethylenediamine (TEMED) acts as a catalyst to dramatically accelerate this process.[1] The free base form of TEMED reacts with the persulfate ion, causing it to split and generate highly reactive sulfate free radicals.[2] This initial step is the rate-limiting factor and is highly sensitive to inhibitors like molecular oxygen, which can scavenge free radicals and prevent polymerization.[6]

Caption: The catalytic role of TEMED in accelerating the formation of sulfate free radicals from APS.

2.2.2 Propagation and Crosslinking: Building the 3D Matrix

Once formed, the sulfate free radical attacks an acrylamide monomer, transferring the radical to it and initiating the formation of a polymer chain.[1] This newly activated monomer then reacts with other acrylamide monomers in a rapid chain reaction, elongating the polymer.[6]

Simultaneously, the growing polymer chains can react with N,N'-methylenebis(acrylamide). Because bis-acrylamide possesses two vinyl groups, it can be incorporated into two separate growing polymer chains, creating a covalent cross-link. It is this random crosslinking that transforms the solution of linear polymers into a cohesive, porous, three-dimensional hydrogel network.[1]

Caption: Propagation of the polyacrylamide chain and its crosslinking by bis-acrylamide to form a network.

2.2.3 Termination

The chain reaction ceases when two free radicals react with each other, or when they are quenched by an inhibitor (like oxygen). The length of the final polymer chains is determined by the relative rates of propagation and termination.

Engineering the Gel Matrix: Controlling Pore Structure

The true power of polyacrylamide gels lies in the ability to precisely control their physical properties, most notably their pore size.[7] This is achieved by manipulating the concentration of the monomer and crosslinker, which are defined by the terms %T and %C.

-

%T (Total Monomer Concentration): The total weight percentage ( g/100 ml) of both acrylamide and bis-acrylamide.

-

%C (Crosslinker Concentration): The weight percentage of the crosslinker (bis-acrylamide) relative to the total monomer concentration.

The interplay between these two parameters dictates the sieving properties of the gel, which is critical for molecular separation techniques.[8]

| Parameter | Effect on Gel Structure | Rationale | Application Insight |

| Increasing %T | Decreases average pore size.[7] | A higher concentration of polymer per unit volume results in a denser matrix with smaller interstitial spaces. | Use high %T gels (e.g., 15-25%) to resolve small proteins or nucleic acids; use low %T gels (e.g., 5-8%) for large macromolecules.[7] |

| Increasing %C | Decreases pore size up to a point (approx. 5%C), then increases it. | At low concentrations, more crosslinker leads to a tighter network. At very high concentrations, bis-acrylamide begins to self-polymerize, creating large, non-uniform aggregates and increasing the effective pore size. | A %C of 5% generally produces the smallest pore size. The most common formulations for protein separation use %C between 2.7% and 5%.[7][8] |

| Initiator/Catalyst Conc. | Affects polymerization rate and chain length. | Higher concentrations lead to faster polymerization but result in shorter average polymer chains, which can yield a more brittle and less uniform gel.[1] | Concentrations must be optimized. Excess TEMED or APS can be detrimental to the gel's structural integrity and may even inhibit complete polymerization.[1] |

A Self-Validating Protocol: Casting a Discontinuous SDS-PAGE Gel

This protocol for casting a standard protein electrophoresis gel demonstrates the practical application of the polymerization principles. The use of two different gel layers—a "stacking" gel and a "separating" (or resolving) gel—leverages differences in pH and %T to concentrate proteins before separating them by size.[7]

Reagents and Stock Solutions

-

30% Acrylamide/Bis-acrylamide Solution (e.g., 29:1 ratio, %C = 3.3%)

-

1.5 M Tris-HCl, pH 8.8 (for separating gel)

-

0.5 M Tris-HCl, pH 6.8 (for stacking gel)

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

10% (w/v) Ammonium Persulfate (APS) (Prepare fresh)

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

Step-by-Step Methodology

Casting the Separating Gel (e.g., 12%T)

-

Assemble Gel Cassette: Ensure the glass plates are clean and properly assembled in the casting stand.

-

Prepare Monomer Solution: In a small beaker or tube, combine deionized water, 1.5 M Tris-HCl (pH 8.8), 10% SDS, and the 30% Acrylamide/Bis solution.

-

Causality: The pH of 8.8 ensures that glycine from the running buffer becomes anionic, allowing for the separation of proteins based on size. The higher %T creates the desired pore size for separation.[7]

-

-

Initiate Polymerization: Add 10% APS and swirl gently to mix. Immediately add TEMED, mix quickly, and pour the solution into the gel cassette, leaving space for the stacking gel.

-

Causality:TEMED is added last because it is the catalyst that starts the reaction. Adding it prematurely would cause polymerization to begin in the beaker.[5] A word of caution: mix thoroughly but gently after adding TEMED and APS to avoid introducing oxygen and to prevent the formation of heterogeneous gel regions due to localized rapid polymerization.[5]

-

-

Overlay and Polymerize: Carefully overlay the gel with a thin layer of water or isopropanol to create a flat surface and prevent oxygen from inhibiting polymerization at the interface. Allow the gel to polymerize for 30-60 minutes.

Casting the Stacking Gel (e.g., 4%T)

-

Prepare Monomer Solution: After the separating gel has polymerized, pour off the overlay. In a separate tube, combine deionized water, 0.5 M Tris-HCl (pH 6.8), 10% SDS, and the 30% Acrylamide/Bis solution.

-

Causality: The lower %T creates a very large pore size, allowing all proteins to migrate freely and concentrate into a tight band. The lower pH (6.8) keeps the glycine from the running buffer in a zwitterionic (neutral) state, allowing the highly mobile chloride ions to form an ion front that "stacks" the proteins.[7]

-

-

Initiate and Cast: Add 10% APS and TEMED, mix, and quickly pour the solution on top of the polymerized separating gel. Immediately insert the comb.

-

Final Polymerization: Allow the stacking gel to polymerize for 20-30 minutes. The gel is now ready for use.

Experimental Workflow Diagram

Sources

- 1. bio-rad.com [bio-rad.com]

- 2. What are the uses of APS and TEMED in SDS PAGE protocol [infobiochem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Titanium Dioxide Photocatalytic Polymerization of Acrylamide for Gel Electrophoresis (TIPPAGE) of Proteins and Structural Identification by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]

- 8. Introduction to Polyacrylamide Gels | Bio-Rad [bio-rad.com]

N,N'-Methylenebisacrylamide: A Technical Guide to its Role as a Crosslinking Agent in Polymer Science and Drug Development

Executive Summary

N,N'-Methylenebisacrylamide, a fundamental bifunctional organic compound, serves as an indispensable crosslinking agent in polymer chemistry. Its capacity to form stable, three-dimensional polymer networks from linear monomers is critical across numerous scientific and industrial domains. This technical guide provides an in-depth exploration of the core principles, mechanisms, and applications of N,N'-Methylenebisacrylamide, with a specific focus on its pivotal role in the preparation of polyacrylamide gels for biochemical separations and the synthesis of advanced hydrogels for drug delivery. We will dissect the causality behind experimental choices, present validated protocols, and offer field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile crosslinker.

The Molecular Foundation: Understanding N,N'-Methylenebisacrylamide

Chemical Identity and Properties

N,N'-Methylenebisacrylamide (CAS: 110-26-9), commonly referred to as MBA, MBAm, MBAA, or simply "bis," is an organic compound with the chemical formula C₇H₁₀N₂O₂.[1] Structurally, it consists of two acrylamide groups joined by a central methylene bridge. This bifunctional nature, possessing two reactive vinyl groups, is the key to its function as a crosslinking agent.[1] It is typically a white, crystalline powder used to impart structural integrity and control the physical properties of polymer matrices.

The Principle of Crosslinking

In polymer science, crosslinking is the process of forming covalent or ionic bonds that link one polymer chain to another. This process transforms a collection of individual linear or branched polymer chains into a single, continuous three-dimensional network.[2] N,N'-Methylenebisacrylamide acts as a covalent crosslinker, forming robust and irreversible bonds during the polymerization process.[3] The resulting network structure is what gives materials like polyacrylamide gels and hydrogels their characteristic firmness, elasticity, and ability to hold large amounts of solvent (typically water) without dissolving.[2]

Mechanism of Action: Covalent Network Formation via Free-Radical Polymerization

The formation of a crosslinked polyacrylamide network is a classic example of free-radical vinyl polymerization.[4] The process relies on a precise interplay between the monomer (acrylamide), the crosslinking agent (MBA), an initiator, and a catalyst.

Key Reaction Components

-

Monomer (Acrylamide): Provides the linear polymer backbone.

-

Crosslinker (N,N'-Methylenebisacrylamide): The bifunctional agent that connects the linear chains.[5]

-

Initiator (Ammonium Persulfate, APS): Generates the initial free radicals needed to start the polymerization reaction when it decomposes.[4][6]

-

Catalyst (Tetramethylethylenediamine, TEMED): Accelerates the rate of free radical formation from the initiator, thereby catalyzing the polymerization process.[4]

The Polymerization and Crosslinking Cascade

The reaction proceeds in a controlled cascade. TEMED catalyzes the formation of sulfate free radicals from APS. These highly reactive radicals then attack and activate acrylamide monomers, converting them into free radicals. This initiates a chain reaction where activated monomers rapidly add to subsequent unactivated monomers, forming elongating polymer chains.[4] When an elongating chain encounters an N,N'-Methylenebisacrylamide molecule, it can incorporate one of its vinyl groups. The second, unreacted vinyl group on the same MBA molecule can then be attacked by a separate, growing polymer chain. This event forms a stable, covalent bridge—a crosslink—between the two chains, ultimately weaving the individual chains into a cohesive 3D gel matrix.[5]

Caption: Standard experimental workflow for SDS-PAGE.

Core Application II: Hydrogels for Drug Delivery

MBA-crosslinked hydrogels are highly attractive biomaterials for drug delivery due to their high water content, biocompatibility, and tunable properties that mimic the native extracellular matrix. [7][8][9]

Rationale: Engineering for Controlled Release

The porous, crosslinked network of a hydrogel can physically entrap therapeutic molecules. [7]The release of these molecules is governed by factors that can be precisely controlled during synthesis:

-

Swelling-Mediated Release: As the hydrogel absorbs water and swells, the mesh size of the polymer network increases, allowing the encapsulated drug to diffuse out.

-

Degradation-Mediated Release: If biodegradable components are included, the breakdown of the polymer matrix will release the drug over time.

-

Diffusion Control: The crosslink density, controlled by the MBA concentration, directly impacts the diffusion coefficient of the drug within the matrix. A denser network slows release, enabling sustained delivery, reducing dosing frequency, and minimizing systemic side effects. [7]

Methodological Approach: Synthesis of a Model Hydrogel

This generalized protocol describes the synthesis of a simple polyacrylamide-based hydrogel.

Procedure:

-

Monomer Solution Preparation: Dissolve the primary monomer (e.g., acrylamide or a more biocompatible derivative) and N,N'-Methylenebisacrylamide in a buffered aqueous solution. The ratio of monomer to MBA is the critical parameter for controlling the final properties. [10]2. Drug Encapsulation: If encapsulating a water-soluble drug, dissolve it directly into the monomer solution. For hydrophobic drugs, a formulation strategy (e.g., using surfactants or drug-loaded nanoparticles) may be required.

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which inhibits free-radical polymerization.

-

Initiation: Add the initiator system (e.g., APS and TEMED for redox initiation, or a photoinitiator for UV-light-cured systems) to the solution. [11]5. Molding and Curing: Quickly transfer the solution into a mold of the desired shape (e.g., a petri dish for a sheet or a custom mold for a specific device) and allow it to cure. Curing time and temperature can also influence the final network structure. [12]6. Purification: After polymerization, the hydrogel should be washed extensively in purified water or buffer to remove any unreacted monomers, crosslinkers, or initiators, which can be cytotoxic.

Caption: Drug encapsulation within and release from a hydrogel matrix.

Critical Safety and Handling Considerations

Both acrylamide and its crosslinker, N,N'-Methylenebisacrylamide, are classified as hazardous substances and must be handled with appropriate care.

-

Hazard Identification: Acrylamide and MBA are potent neurotoxins in their unpolymerized, powder, and solution forms. [13][14]They are also suspected to have carcinogenic and reproductive effects. [15]* Personal Protective Equipment (PPE): Always handle these chemicals in a well-ventilated area or a chemical fume hood. [15][16]Wear appropriate PPE, including a lab coat, safety glasses with side shields, and powder-free nitrile gloves. [17]* Handling: Avoid creating and inhaling dust when working with the powder form. [16][18]Avoid all direct skin and eye contact. [14]After handling, wash hands thoroughly. Contaminated clothing should be removed and laundered separately. [16]* Storage and Disposal: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong acids, bases, and oxidizing agents. [14]Dispose of all waste (unpolymerized solutions, contaminated tips, etc.) in accordance with local, state, and federal regulations for hazardous chemical waste. [16] Note: Once polymerized into a gel, the acrylamide and MBA are locked into the matrix and are non-hazardous. However, care must still be taken as gels may contain small amounts of unreacted monomer.

Conclusion

N,N'-Methylenebisacrylamide is more than a simple reagent; it is a molecular architect that enables the rational design of polymer networks with tailored physical properties. Its role is fundamental to the high-resolution power of polyacrylamide gel electrophoresis and is a key enabler in the burgeoning field of hydrogel-based therapeutics. By understanding the direct causal link between MBA concentration and the resulting network architecture, researchers can precisely engineer materials for applications ranging from routine protein analysis to advanced, sustained-release drug delivery systems. A thorough understanding of its mechanism, coupled with stringent safety practices, empowers scientists to fully harness the capabilities of this versatile and critical crosslinking agent.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of N,N'-Methylenebisacrylamide in Hydrogel Synthesis for Advanced Applications. Retrieved from Ningbo Inno Pharmchem Co.,Ltd. website. [Link]

-

Parhi, R. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Advanced Pharmaceutical Bulletin, 7(4), 515-530. [Link]

-

Wikipedia. (n.d.). N,N'-Methylenebisacrylamide. Retrieved from Wikipedia. [Link]

-

Carl ROTH. (2025). Safety Data Sheet: N,N'-Methylene bisacrylamide. Retrieved from Carl ROTH website. [Link]

-

Zulkhairi, A. S., et al. (2024). Effects of N, N'-Methylenebisacrylamide (MBA) and Glutaraldehyde (GA) Crosslinking Agents on the Physicochemical and Thermal Characteristics of Hemicellulose Hydrogel from Oil Palm Empty Fruit Bunches (OPEFB). UiTM Journal. [Link]

-

Semantic Scholar. (n.d.). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Retrieved from Semantic Scholar. [Link]

-

ResearchGate. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Retrieved from ResearchGate. [Link]

-

Ataman Kimya. (n.d.). N,N'-METHYLENE-BIS-ACRYLAMIDE. Retrieved from Ataman Kimya website. [Link]

-

Bio-Rad. (n.d.). Acrylamide Polymerization — A Practical Approach. Retrieved from Bio-Rad website. [Link]

-

Liu, Y., et al. (2023). Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. Gels, 9(4), 337. [Link]